molecular formula C12H15NO3 B1318162 2-(Cyclohexyloxy)nicotinic acid CAS No. 68359-02-4

2-(Cyclohexyloxy)nicotinic acid

Cat. No.: B1318162
CAS No.: 68359-02-4
M. Wt: 221.25 g/mol
InChI Key: DTAUTMCCLAWIDK-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)nicotinic acid typically involves the reaction of nicotinic acid with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then heated to reflux, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexyloxy)nicotinic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and analgesic properties.

    Medicine: Investigated for its antitumor activity and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This modulation can result in anti-inflammatory and analgesic effects, as well as potential antitumor activity .

Comparison with Similar Compounds

    Nicotinic Acid: A precursor to 2-(Cyclohexyloxy)nicotinic acid, known for its role in lipid metabolism.

    Cyclohexanol: A starting material for the synthesis of this compound.

    Quinolinic Acid: Another nicotinic acid derivative with different biological activities.

Uniqueness: this compound is unique due to its combination of a nicotinic acid core with a cyclohexyloxy group, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-cyclohexyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAUTMCCLAWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588636
Record name 2-(Cyclohexyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68359-02-4
Record name 2-(Cyclohexyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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